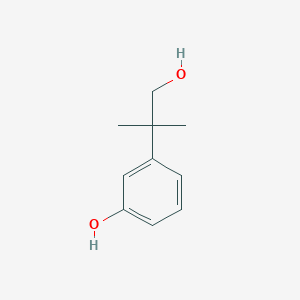

3-(2-Hydroxy-1,1-dimethylethyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-(1-hydroxy-2-methylpropan-2-yl)phenol |

InChI |

InChI=1S/C10H14O2/c1-10(2,7-11)8-4-3-5-9(12)6-8/h3-6,11-12H,7H2,1-2H3 |

InChI Key |

LMGODTHSMIDPLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)C1=CC(=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 3 2 Hydroxy 1,1 Dimethylethyl Phenol

De Novo Synthetic Strategies for the Phenol (B47542) Core and tert-Butyl Substitution

The synthesis of 3-(2-Hydroxy-1,1-dimethylethyl)phenol requires careful strategic planning, particularly concerning the regioselective introduction of the substituents onto the phenol core. The primary challenge lies in establishing the meta-relationship between the hydroxyl group and the bulky tert-butyl group, as the hydroxyl group is a strong ortho-, para-director in electrophilic aromatic substitution reactions.

Regioselective Functionalization Approaches

Direct tert-butylation of phenol typically yields a mixture of ortho- and para-substituted products, with 2,4-di-tert-butylphenol (B135424) often being a major product. wikipedia.org Achieving the meta-substitution pattern necessitates multi-step, regiocontrolled synthetic sequences.

Proposed Synthetic Pathway: A plausible route to the target molecule begins with a precursor that already has the desired meta-substitution, such as 3-tert-butylphenol (B181075). This precursor can be synthesized through methods that circumvent thermodynamic control. One such approach involves the tert-butylation of a benzene (B151609) derivative that allows for subsequent conversion to a phenol.

A common strategy to install a tert-butyl group involves the Friedel-Crafts alkylation of an aromatic ring using an alkyl halide and a Lewis acid catalyst. cerritos.edu To achieve the meta-substituted phenol, one might start with a different directing group that can later be converted to a hydroxyl group.

Alternatively, modern catalytic methods offer pathways to meta-substituted phenols. Recent developments have demonstrated that the established regioselectivity of electrophilic aromatic substitution can be overcome by diverting key intermediates, enabling meta-selective C-H arylation of sterically congested phenols. nih.gov While not a direct alkylation, these principles point towards evolving strategies for accessing "Friedel-Crafts-restricted" isomers. nih.gov

Once 3-tert-butylphenol is obtained, the (2-hydroxy-1,1-dimethylethyl) side chain can be installed. A logical approach is a two-step sequence involving Friedel-Crafts acylation followed by organometallic addition.

Friedel-Crafts Acylation: Acylation of 3-tert-butylphenol with acetyl chloride (CH₃COCl) and a Lewis acid catalyst (e.g., AlCl₃) would be directed by the powerful ortho-, para-directing hydroxyl group. This would likely yield a mixture of 2-acetyl-5-tert-butylphenol and 4-acetyl-5-tert-butylphenol. Protecting the phenolic hydroxyl group as a methyl ether (anisole derivative) prior to acylation could modify the regiochemical outcome.

Grignard Reaction: The resulting acetyl-substituted tert-butylphenol can then be treated with a methylmagnesium halide (CH₃MgBr), a Grignard reagent. purdue.eduyoutube.com This organometallic reagent will perform a nucleophilic attack on the electrophilic carbonyl carbon. libretexts.org A subsequent aqueous workup protonates the intermediate alkoxide to yield the desired tertiary alcohol, this compound. youtube.com

The table below outlines this proposed synthetic approach starting from 3-tert-butylphenol.

| Step | Reaction | Reagents | Intermediate/Product | Rationale |

| 1 | Friedel-Crafts Acylation | Acetyl chloride (CH₃COCl), AlCl₃ | Acetyl-tert-butylphenol | Introduces a ketone functional group ortho or para to the directing hydroxyl group. |

| 2 | Grignard Addition | Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | This compound | Converts the ketone into the target tertiary alcohol via nucleophilic addition of a methyl group. mnstate.edumasterorganicchemistry.com |

Chemical Derivatization and Functional Group Interconversions of the Hydroxyethyl (B10761427) Moiety

The presence of two distinct hydroxyl groups—one phenolic and one tertiary aliphatic—allows for selective chemical derivatization. The phenolic hydroxyl group is acidic (pKa ≈ 10), while the tertiary alcohol is sterically hindered and essentially neutral. This difference in reactivity and steric environment is key to its chemical transformations.

Esterification and Etherification Reactions

Esterification: The selective esterification of either hydroxyl group is feasible under different conditions.

Phenolic Esterification: The phenolic hydroxyl group can be readily esterified under standard conditions, for example, by reaction with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine.

Tertiary Alcohol Esterification: The tertiary alcohol is sterically hindered, making esterification more challenging. Standard Fischer esterification conditions (acid catalyst with a carboxylic acid) are often ineffective for hindered alcohols. oregonstate.edu More potent methods, such as using activated carboxylic acid derivatives (e.g., benzotriazole (B28993) esters) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are required to achieve esterification at the tertiary position. researchgate.net Enzymatic esterification using lipases like Candida antarctica lipase (B570770) B (CALB) has also been shown to be effective for producing esters of phenolic compounds and could be applied here. nih.gov

Etherification: Similar to esterification, etherification can be directed to either hydroxyl group.

Phenolic Etherification (Williamson Ether Synthesis): The phenolic proton can be removed with a base (e.g., NaOH, K₂CO₃) to form a nucleophilic phenoxide ion. This ion can then react with an alkyl halide (e.g., methyl iodide) to form a phenolic ether.

Tertiary Alcohol Etherification: Direct etherification of the sterically hindered tertiary alcohol is difficult. It typically requires harsh conditions and may be prone to elimination side reactions, leading to the formation of an alkene.

The table below summarizes the selective derivatization possibilities.

| Reaction | Target Group | Typical Reagents | Product Type | Key Considerations |

| Esterification | Phenolic -OH | Acetyl chloride, Pyridine | Phenolic Ester | Favorable due to acidity and accessibility. |

| Esterification | Tertiary -OH | Carboxylic Acid, EDC, DMAP | Aliphatic Ester | Requires powerful coupling agents due to steric hindrance. researchgate.net |

| Etherification | Phenolic -OH | NaOH, Methyl Iodide | Phenolic Ether | Proceeds via a nucleophilic phenoxide intermediate. google.com |

| Etherification | Tertiary -OH | NaH, RX (harsh) | Aliphatic Ether | Difficult; prone to elimination. |

Oxidation and Reduction Pathways of the Alcohol Functionality

Oxidation: The oxidation pathways for this compound are dictated by the nature of its functional groups.

Tertiary Alcohol: The tertiary alcohol of the hydroxyethyl moiety cannot be oxidized to a ketone without cleavage of a carbon-carbon bond, a reaction that requires harsh oxidative conditions.

Benzylic Position: While the alcohol itself is tertiary, the carbon atom to which it is attached is benzylic. Benzylic positions with at least one hydrogen are susceptible to oxidation by strong oxidizing agents like chromic acid or KMnO₄, which can cleave the side chain to form a carboxylic acid. libretexts.org However, the quaternary nature of the benzylic carbon in this molecule (bonded to the ring, the oxygen, and two methyl groups) makes it resistant to this type of side-chain oxidation.

Phenolic Ring: Phenols are sensitive to oxidants. acs.org Strong oxidizing agents can lead to the formation of quinone-type structures or oxidative coupling products. The steric hindrance provided by the tert-butyl and hydroxyethyl groups may influence the course of such reactions.

Reduction: Reduction reactions are not directly applicable to the parent molecule, as both the phenol and the tertiary alcohol are already in reduced states. However, reduction pathways are relevant to the synthetic precursors or derivatives of the target compound. For instance, if the side chain were introduced via a Friedel-Crafts acylation to form a ketone, that ketone could be reduced to the secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield a related but different compound, 3-(1-hydroxyethyl)-5-tert-butylphenol, instead of the target tertiary alcohol.

Catalytic Transformations and Directed Functionalization

The substituents on the aromatic ring of this compound play a crucial role in directing further functionalization. The field of C-H bond functionalization provides powerful tools for selectively modifying aromatic cores. elsevierpure.com

The phenolic hydroxyl group is a strong ortho-directing group in many transition-metal-catalyzed C-H functionalization reactions. researchgate.netnih.gov This is often due to its ability to coordinate with the metal catalyst, bringing it into proximity with the ortho C-H bonds. However, in this compound, the positions ortho to the hydroxyl group are also meta to the bulky tert-butyl group. The significant steric hindrance imposed by the tert-butyl and 2-hydroxy-1,1-dimethylethyl groups would likely influence the regiochemical outcome of catalytic reactions.

For example, in a hypothetical palladium-catalyzed ortho-arylation, the catalyst would need to approach one of the C-H bonds adjacent to the hydroxyl group. The steric bulk on the opposite side of the ring could potentially favor functionalization at the less hindered ortho position (C2) over the more hindered one (C6), which is flanked by the tert-butyl group. Conversely, the steric congestion could inhibit ortho-functionalization altogether, potentially favoring reactions at the less sterically encumbered C4 position. The interplay between the electronic directing effect of the hydroxyl group and the steric blocking effects of the alkyl substituents is a key area for investigation in the advanced chemical transformation of this molecule. torvergata.itudg.edu

Metal-Mediated C-H Bond Activation and Functionalization

Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful and atom-economical tool for the direct diversification of aromatic compounds, including phenols. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes. The direct functionalization of free phenols is challenging but highly desirable, with the phenolic hydroxyl group itself capable of acting as a directing group to guide the reaction to a specific position on the aromatic ring. nih.govresearchgate.net

While specific studies detailing the C-H activation of this compound are not extensively documented, the principles established for other phenol derivatives can be applied. The phenolic -OH group typically directs functionalization to the ortho position through the formation of a metallacyclic intermediate. researchgate.net For the target molecule, this would correspond to the C2 and C6 positions. However, the steric hindrance from the bulky 1,1-dimethylethyl group at C1 of the side chain might influence the regioselectivity, potentially favoring the less hindered C6 position or even allowing for functionalization at the C4 (para) position under certain catalytic systems. nih.gov

Various transition metals have been successfully employed for the C-H functionalization of phenols. Ruthenium, palladium, and rhenium catalysts are particularly notable for their ability to mediate these transformations. acs.orgresearchgate.netorgsyn.org These reactions can introduce a range of functional groups, including alkyl, aryl, and others, onto the phenol scaffold. For instance, ruthenium-catalyzed reactions have been shown to achieve meta-C-H alkylation of phenol derivatives, which could potentially lead to functionalization at the C4 or C6 position of the target molecule if a suitable directing group strategy is employed. nih.gov Similarly, palladium catalysis is widely used for ortho-arylation and alkylation. researchgate.netnih.gov

| Catalyst System | Transformation | Regioselectivity | General Applicability |

| Ruthenium (Ru) | Alkylation with alkyl halides | meta or ortho | Effective for various phenol derivatives with directing groups. acs.orgnih.gov |

| Palladium (Pd) | Arylation, Alkylation | ortho, para | Widely used; can be tuned with ligands and directing groups. researchgate.netnih.gov |

| Rhenium (Re) | Alkylation with alkenes | ortho | Provides selective mono-alkylation at the ortho position. orgsyn.org |

| Cobalt (Co) | Alkylation, Amidation | ortho | Utilized with directing groups for selective functionalization. nih.gov |

Applications as a Bidentate Directing Group in Organic Synthesis

The structure of this compound contains two hydroxyl groups—one phenolic and one alcoholic—positioned in a way that suggests potential for acting as an endogenous bidentate directing group. In transition-metal-catalyzed C-H activation, bidentate directing groups are highly effective because they form stable, five- or six-membered metallacycle intermediates with the catalyst. nih.gov This chelation effect brings the metal center into close proximity to specific C-H bonds, leading to high regioselectivity. nih.gov

Theoretically, the phenolic oxygen and the alcoholic oxygen of this compound could coordinate simultaneously to a metal center. This would form a seven-membered metallacycle, which, while less common than five- or six-membered rings, can still effectively direct C-H activation. Such a coordination would be expected to direct functionalization primarily to the C2 and C4 positions of the phenol ring.

Chelation-Directed C2-Functionalization: Coordination of a metal catalyst (e.g., Pd, Ru) to both hydroxyl groups would place the metal in an ideal position to activate the C-H bond at the C2 position.

Chelation-Directed C4-Functionalization: Depending on the geometry and electronic properties of the metal catalyst, activation at the more remote C4 position is also plausible.

While this application is based on established principles of directing group-assisted C-H activation, specific literature examples employing this compound as a bidentate directing group are not currently available. Nevertheless, its structure represents a promising platform for the design of regioselective C-H functionalization reactions without the need for an external directing group.

| Directing Group Type | General Example | Mechanism | Potential Application for Target Compound |

| N,N-Bidentate | Aminoquinoline | Forms a stable 5-membered metallacycle to direct ortho-functionalization. nih.gov | N/A |

| N,O-Bidentate | Picolinamide | Forms a 5-membered metallacycle for ortho-C-H activation. nih.gov | N/A |

| O,O-Bidentate (Hypothetical) | This compound | The phenolic and alcoholic oxygens could form a 7-membered metallacycle. | Directs C-H functionalization to the C2 and/or C4 positions of the phenol ring. |

Green Chemistry Principles in the Synthesis of this compound and its Analogs

The integration of green chemistry principles into the synthesis of fine chemicals is essential for sustainable industrial development. For phenolic compounds, this involves developing methods that use less hazardous reagents, employ environmentally benign solvents, and maximize atom economy. bohrium.comresearchgate.net

A prominent green strategy for the synthesis of substituted phenols involves the ipso-hydroxylation of arylboronic acids. nih.gov This method offers a mild and efficient alternative to traditional, harsher synthetic routes. A potential green synthesis for an analog of this compound could start from the corresponding arylboronic acid. The reaction can be carried out in green solvents such as ethanol (B145695) or water, using hydrogen peroxide as a clean oxidant, which yields only water as a byproduct. nih.gov Such protocols are often rapid, can be performed at room temperature, and may not require chromatographic purification, significantly reducing solvent waste. nih.gov

Key green chemistry approaches applicable to the synthesis of functionalized phenols include:

Use of Safer Solvents: Replacing hazardous organic solvents with water, ethanol, or deep eutectic solvents. bohrium.comresearchgate.net

Benign Oxidants: Utilizing oxidants like aqueous hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) instead of stoichiometric heavy metal oxidants. researchgate.netnih.gov

Catalysis: Employing catalytic systems (metal-based or metal-free) to reduce waste and energy consumption. bohrium.com

One-Pot Procedures: Combining multiple reaction steps into a single pot, such as tandem hydroxylation/bromination followed by a Suzuki-Miyaura coupling, which minimizes intermediate isolation and purification steps, thus saving resources and reducing waste. nih.gov

Photocatalysis and Electrocatalysis: Using visible light or electricity as energy sources offers sustainable alternatives to thermal methods. bohrium.com

| Green Chemistry Principle | Traditional Approach | Green Alternative | Benefit |

| Oxidant | Stoichiometric heavy metal oxidants (e.g., CrO₃) | Catalytic H₂O₂ or O₂ | Produces water as a byproduct; avoids toxic metal waste. researchgate.netnih.gov |

| Solvent | Chlorinated hydrocarbons (e.g., DCM, Chloroform) | Ethanol, Water | Reduced toxicity and environmental impact. nih.gov |

| Process | Multi-step synthesis with purification at each step | One-pot tandem reactions | Higher efficiency, less waste, reduced solvent usage. nih.gov |

| Starting Material | Aryl halides (requiring harsh conditions) | Arylboronic acids | Milder reaction conditions, lower toxicity. bohrium.comresearchgate.net |

Despite a comprehensive search for experimental and theoretical spectroscopic data for the chemical compound this compound, also known as 2-(3-hydroxyphenyl)-2-methylpropan-1-ol, no specific research findings or data sets for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman Spectroscopy, or High-Resolution Mass Spectrometry (HRMS) could be located in publicly available scientific literature and databases.

The structural characterization and spectroscopic analysis of a chemical compound rely on dedicated studies that are published in peer-reviewed journals or compiled in chemical databases. The absence of such information for this compound suggests that this specific compound may not have been synthesized or that its analytical characterization has not been published or made publicly accessible.

Therefore, it is not possible to provide the detailed, data-rich article as requested in the specified outline. The generation of scientifically accurate content for each outlined section and subsection is contingent upon the availability of primary research data, which could not be found for this particular molecule.

High Resolution Structural Characterization and Spectroscopic Analysis of 3 2 Hydroxy 1,1 Dimethylethyl Phenol

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

No specific GC-MS data, such as retention times, mass spectra, or fragmentation patterns for 3-(2-Hydroxy-1,1-dimethylethyl)phenol, were found in the public domain. This analytical technique is a primary method for separating volatile compounds and identifying them based on their mass-to-charge ratio, which is crucial for assessing the purity of a sample and identifying its components. However, without experimental results, a detailed analysis for this specific compound cannot be provided.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Detailed LC-MS analysis data, including retention times, mass spectra, and fragmentation patterns specific to this compound, are not available in the reviewed literature. LC-MS is a powerful technique for analyzing complex mixtures by separating components based on their interactions with a stationary phase and then identifying them by their mass. It is particularly useful for non-volatile or thermally unstable compounds. The absence of published studies on this compound prevents a specific discussion of its analysis in complex matrices.

X-ray Crystallography for Definitive Solid-State Structural Assignment and Polymorphism Studies

There are no published X-ray crystallography studies for this compound. This technique provides precise information about the three-dimensional arrangement of atoms within a crystal, which is the definitive method for determining the solid-state structure of a molecule. Data such as unit cell dimensions, space group, and atomic coordinates are essential for unambiguous structural assignment and for studying polymorphism, the ability of a substance to exist in more than one crystal form. Such data could not be found for this compound.

Elemental Analysis for Empirical Formula Validation

Specific elemental analysis results for this compound are not documented in the available literature. Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) in a compound. wikipedia.orgalgoreducation.com This data is then used to calculate the empirical formula of the substance, providing a crucial check for the purity and identity of a synthesized compound. wikipedia.org The theoretical elemental composition for this compound, with the molecular formula C10H14O2, can be calculated, but experimental validation data is not available.

Computational Chemistry and Theoretical Modeling of 3 2 Hydroxy 1,1 Dimethylethyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu These methods solve the Schrödinger equation to determine the electronic wavefunction, from which numerous molecular properties can be derived. northwestern.edu

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. ymerdigital.com It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 3-(2-Hydroxy-1,1-dimethylethyl)phenol.

Molecular Geometry Optimization: Before predicting any properties, the first step is to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are employed to locate the minimum energy conformation of the molecule. researchgate.net This process yields important structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | O-H (phenolic) | 0.97 Å |

| Bond Length | C-O (phenolic) | 1.37 Å |

| Bond Length | C-C (ring average) | 1.39 Å |

| Bond Length | C-C (substituent) | 1.54 Å |

| Bond Angle | C-O-H (phenolic) | 109.5° |

| Dihedral Angle | C-C-C-C (ring) | ~0° |

This interactive table presents hypothetical data derived from a typical DFT geometry optimization.

Spectroscopic Property Prediction: Once the geometry is optimized, DFT can be used to predict various spectroscopic properties. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra are valuable for interpreting experimental data and identifying characteristic functional groups.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy and shape of these orbitals are crucial for predicting how a molecule will interact with other chemical species.

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net

From the energies of the HOMO and LUMO, several reactivity descriptors can be calculated, such as chemical hardness, softness, and electronegativity, which provide further insights into the molecule's reactivity. researchgate.net

Table 2: Hypothetical FMO Energies and Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.8 | Electron-donating ability |

| ELUMO | -0.9 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.9 | Chemical stability and reactivity |

| Chemical Hardness (η) | 2.45 | Resistance to change in electron configuration |

| Chemical Softness (S) | 0.41 | Ease of change in electron configuration |

| Electronegativity (χ) | 3.35 | Power to attract electrons |

This interactive table showcases hypothetical values for FMO analysis, providing insights into the molecule's potential reactivity.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.compreprints.org This method is instrumental in drug discovery and for understanding the biological activity of molecules. researchgate.net

Molecular docking simulations can predict the binding affinity of this compound to various biological targets like enzymes or receptors. The binding affinity is a measure of the strength of the interaction and is often expressed as a binding energy (e.g., in kcal/mol). preprints.org A lower binding energy indicates a more stable and favorable interaction. preprints.org These predictions help in identifying potential biological targets for the compound. researchgate.netarxiv.org

Table 3: Hypothetical Molecular Docking Results for this compound with Selected Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| Human Serum Albumin | 1H9Z | -7.2 |

| Tyrosinase | 2Y9X | -6.8 |

| Cyclooxygenase-2 (COX-2) | 5IKR | -7.5 |

This interactive table provides hypothetical binding affinities, suggesting the potential for interaction with important biological macromolecules.

Beyond just predicting binding affinity, molecular docking provides a detailed view of the interactions between the ligand and the protein's active site. mdpi.comnih.gov This includes identifying specific amino acid residues involved in the interaction and the types of non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net These insights are crucial for understanding the mechanism of action at a molecular level. mdpi.comnih.gov

Table 4: Hypothetical Key Interactions of this compound in the Active Site of COX-2

| Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Ser-530 | Hydrogen Bond | 2.1 |

| Tyr-385 | Hydrogen Bond | 2.5 |

| Val-523 | Hydrophobic | 3.8 |

| Leu-352 | Hydrophobic | 4.1 |

This interactive table details the hypothetical specific interactions, offering a glimpse into the binding mechanism.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations and molecular docking provide static pictures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles vary with time. mdpi.com

For a flexible molecule like this compound, MD simulations can explore its conformational landscape in a solvent, typically water, to mimic physiological conditions. mdpi.com This allows for the identification of the most stable conformers and the transitions between them. Parameters such as the root-mean-square deviation (RMSD) and radius of gyration (Rg) can be calculated from the trajectory to assess the stability and compactness of the molecule over the simulation time. This information is vital for a comprehensive understanding of the molecule's behavior in a real-world environment. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological and Chemical Profiles of Related Phenols

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find empirical relationships between the chemical structure of a series of compounds and their biological or chemical activities. nih.gov This technique is widely employed for lead optimization in drug discovery and for designing novel molecules with improved activity, such as antioxidants. nih.govscienceopen.com For phenolic compounds, QSAR models are developed to predict various endpoints, including antioxidant capacity, toxicity, and antifungal properties, thereby reducing the need for extensive animal testing and saving time and resources. scienceopen.comijsmr.in These mathematical models explore the link between the physicochemical properties or chemical structure of a set of molecules and a specific target endpoint. ijsmr.in

QSAR studies on phenols and their derivatives utilize a range of molecular descriptors to quantify structural features. These descriptors can be calculated using quantum chemical methods like Density Functional Theory (DFT), semi-empirical methods (AM1, PM3), or other computational software. scienceopen.comimist.maresearchgate.net The quality and relevance of the molecular descriptors are crucial as they inherently affect the quality of the resulting QSAR model. ijsmr.in Common types of descriptors used for phenolic compounds include:

Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), ionization potential (IP), electronegativity (χ), and electrophilicity index (ω). imist.maresearchgate.netnih.govresearchgate.netresearchgate.net The presence of aromatic hydroxyl (OH) groups is widely recognized as key to the activity of phenolic compounds. imist.ma

Thermodynamic Descriptors: Parameters like the heat of formation (Hf) and bond dissociation enthalpy (BDE) of the phenolic O-H bond are critical, especially for modeling antioxidant activity. nih.govresearchgate.net

Lipophilic Parameters: Lipophilicity (LogP) and relative lipophilicity (LogD) are important for understanding how a compound interacts with biological membranes. researchgate.net

Topological and Structural Descriptors: These describe the size, shape, and branching of a molecule. Examples include molecular weight, the number of rotatable bonds, polar surface area (PSA), and the Wiener index. imist.masioc-journal.cn

Various statistical methods are employed to build the correlation models that connect these descriptors to the biological activity. These include Principal Component Analysis (PCA), Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). nih.govimist.maimist.manih.gov The resulting models are validated internally and externally to ensure their predictive power for new, untested compounds. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Phenolic Compounds

| Descriptor Type | Examples | Relevance to Activity |

|---|---|---|

| Electronic | HOMO Energy, LUMO Energy, Ionization Potential (IP), Electronegativity (χ), Electrophilicity Index (ω) | Relates to the compound's ability to donate electrons (antioxidant activity) or interact with biological targets. imist.manih.govresearchgate.net |

| Thermodynamic | O-H Bond Dissociation Enthalpy (BDE-OH), Heat of Formation (Hf) | Crucial for predicting free radical scavenging ability. nih.govresearchgate.net |

| Lipophilic | LogP, LogD | Governs membrane permeability and distribution in biological systems. researchgate.net |

| Topological | Molecular Weight, Polar Surface Area (PSA), Number of Rotatable Bonds | Describes the size, polarity, and conformational flexibility of the molecule. imist.ma |

Research has produced several QSAR models for predicting the diverse activities of phenolic compounds. For instance, studies on the antiradical properties of flavonoids, a class of phenolic compounds, have used DFT calculations to generate descriptors. imist.maimist.ma One such study developed MLR and ANN models with high correlation coefficients (R² of 0.811 and 0.982, respectively) for predicting antiradical activity. imist.maimist.ma

Another QSAR analysis of substituted phenols, vitamin E derivatives, and flavonoids derived models to estimate redox potentials and antioxidant activities using parameters like Hf, E(LUMO) of radicals, E(HOMO) of the parent compounds, and the number of hydroxyl groups. nih.gov The toxicity of phenols towards various organisms has also been successfully modeled. For example, QSAR models for phenol (B47542) toxicity to Tetrahymena pyriformis have been developed using deep neural networks (DNN) and quantum topological molecular similarity (QTMS) indices. ijsmr.innih.gov These models help identify which molecular fragments contribute most significantly to toxicity. nih.gov

Table 2: Selected QSAR Models for Predicting Activities of Phenolic Compounds

| Activity Modeled | Compound Class | Statistical Method | Key Descriptors | Model Quality (R²) |

|---|---|---|---|---|

| Antiradical Activity | Flavonoids | MLR, ANN | Electronegativity (χ), Electrophilicity (ω), PSA, Wiener Index | 0.811 (MLR), 0.982 (ANN) imist.maimist.ma |

| Antioxidant Activity | Substituted Phenols | Multiple Regression | BDE-OH, Ionization Potential (IP) | 0.885 researchgate.net |

| Toxicity to T. pyriformis | Phenol Derivatives | DFT, MLR, MNLR, ANN | Various DFT-derived parameters | 0.80 (MLR, external validation) researchgate.net |

These established QSAR models for related phenols could be utilized to predict the biological and chemical profiles of this compound. By calculating the relevant molecular descriptors for this specific compound using computational chemistry methods, its potential antioxidant capacity, toxicity, or other activities could be estimated without the need for initial laboratory synthesis and testing. This predictive capability is a cornerstone of modern computational toxicology and drug design.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Environmental Fate, Transport, and Degradation Pathways of 3 2 Hydroxy 1,1 Dimethylethyl Phenol

Abiotic Transformation Processes in Aquatic and Terrestrial Environments

Abiotic transformation processes, including photodegradation, hydrolysis, and oxidation, are significant in the natural attenuation of phenolic compounds in the environment.

Photodegradation, or the breakdown of compounds by light, is a key abiotic process for phenols in sunlit surface waters. The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter, that produce reactive oxygen species. For phenolic compounds, indirect photolysis involving hydroxyl radicals (•OH) is often a primary degradation pathway. mdpi.com

While specific kinetic data for 3-(2-Hydroxy-1,1-dimethylethyl)phenol is not available, studies on similar phenolic structures, such as 4-tert-butylphenol (B1678320), have demonstrated that photocatalytic degradation in the presence of titanium dioxide (TiO2) under simulated solar light can be effective. mdpi.com For instance, the degradation of 4-tert-butylphenol was significantly enhanced in the presence of a TiO2 catalyst, indicating that photocatalysis can be a major removal mechanism. mdpi.com The rate of photodegradation is influenced by factors such as water clarity, depth, and the presence of photosensitizing agents.

Table 1: Illustrative Photodegradation Rates of Analogous Phenolic Compounds

| Compound | Conditions | Half-life | Reference |

|---|---|---|---|

| Phenol (B47542) | UV/TiO2 | < 1 hour | mdpi.com |

| 4-tert-Butylphenol | Solar light/TiO2 | ~ 2.5 hours | mdpi.com |

| Phenol Red | Solar light/N-doped TiO2/WO3 | ~ 3 hours | gavinpublishers.com |

This table presents data for analogous compounds to illustrate potential photodegradation rates and is not specific to this compound.

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for simple phenols as the aromatic ring and the phenolic hydroxyl group are stable to hydrolysis under typical environmental pH conditions (pH 5-9).

Oxidation reactions, however, can be a more important fate process. In aquatic environments, phenolic compounds can be oxidized by various naturally occurring oxidants, such as hydroxyl radicals, singlet oxygen, and ozone. The presence of metal ions like iron (III) can also promote the oxidation of phenols. researchgate.net The tertiary butyl group on this compound may influence the rate of oxidation. Studies on other substituted phenols have shown that the nature and position of substituents on the phenol ring affect their reactivity towards oxidants.

Biotic Degradation by Microbial Communities

Biodegradation by microorganisms is a crucial process for the removal of phenolic compounds from soil and water. A wide variety of bacteria and fungi have been shown to metabolize phenols and use them as a source of carbon and energy. researchgate.net

Aerobic Biodegradation: Under aerobic conditions (in the presence of oxygen), the biodegradation of phenols is typically initiated by monooxygenase or dioxygenase enzymes. frontiersin.org The first step usually involves the hydroxylation of the aromatic ring to form a dihydroxybenzene derivative, most commonly catechol. frontiersin.orgnih.gov This is then followed by ring cleavage, which can occur via two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway. frontiersin.orgnih.govnih.gov Both pathways lead to the formation of intermediates that can enter central metabolic cycles, such as the Krebs cycle, resulting in the complete mineralization of the compound to carbon dioxide and water. upb.ro Aerobic biodegradation of phenols is generally faster than anaerobic degradation. researchgate.net

Anaerobic Biodegradation: In the absence of oxygen, anaerobic microorganisms can also degrade phenolic compounds, although typically at a slower rate. nih.gov The anaerobic degradation pathway is different and often starts with the carboxylation of the phenol to form 4-hydroxybenzoate, which is then further metabolized. researchgate.net

Studies on various alkylphenols in paddy soils have shown that compounds with branched alkyl chains, similar to the 1,1-dimethylethyl group in this compound, are more resistant to anaerobic degradation compared to those with linear alkyl chains. nih.gov

Table 2: Comparison of Aerobic and Anaerobic Biodegradation of Analogous Phenolic Compounds

| Compound | Condition | Half-life | Environment | Reference |

|---|---|---|---|---|

| Phenol | Aerobic | 2 - 19 days | Paddy Soil | nih.gov |

| Phenol | Anaerobic | 24 - 260 days | Paddy Soil | nih.gov |

| p-Cresol | Aerobic | 2 - 19 days | Paddy Soil | nih.gov |

| p-Cresol | Anaerobic | 11 - 740 days | Paddy Soil | nih.gov |

| 4-n-propylphenol | Aerobic | < 19 days | Paddy Soil | nih.gov |

| 4-i-propylphenol | Aerobic | < 19 days | Paddy Soil | nih.gov |

This table presents data for analogous compounds to illustrate potential biodegradation rates and is not specific to this compound.

The identification of degradation products is key to understanding the metabolic pathways. For aerobic degradation of phenols, the primary intermediate is typically catechol. nih.gov Subsequent products depend on whether the ortho or meta cleavage pathway is followed. In the ortho pathway, key intermediates include cis,cis-muconic acid. nih.gov The meta pathway leads to the formation of 2-hydroxymuconic semialdehyde. upb.ro

For anaerobic degradation, intermediates can include compounds like cyclohexanone (B45756) and n-caproate. researchgate.net The specific intermediates for this compound would likely involve initial enzymatic attack on the aromatic ring, followed by ring cleavage and subsequent metabolism of the aliphatic side chain.

Environmental Distribution and Persistence Modeling

The environmental distribution of a chemical is influenced by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). For phenolic compounds, these properties determine whether they are more likely to be found in water, soil, or air. Substituted phenols, depending on the nature of their substituent groups, can have a wide range of properties.

For substituted phenols, persistence can vary significantly. For example, some highly substituted phenols are considered persistent, bioaccumulative, and toxic (PBT). industrialchemicals.gov.au While a specific persistence assessment for this compound is not available, its structure suggests it would be moderately persistent. The presence of the hydroxyl group provides a site for microbial attack, but the bulky tertiary butyl group may hinder rapid biodegradation. nih.gov Weight-of-evidence approaches, combining data from laboratory studies, field observations, and modeling, are often used to assess the persistence of such compounds. nih.gov

Eco-toxicological Implications of Degradation Products on Environmental Biota

The environmental degradation of "this compound" is a complex process that is not yet fully understood, with a significant lack of direct research on this specific compound. However, based on the well-established biodegradation pathways of other phenolic compounds, a plausible degradation route can be hypothesized. This presumed pathway involves the transformation of the parent compound into a series of intermediate and final degradation products, each with its own potential for eco-toxicological effects on various environmental biota.

It is crucial to note that the following discussion is based on a hypothesized degradation pathway due to the absence of specific studies on "this compound." The primary degradation is expected to proceed through hydroxylation of the aromatic ring to form a catechol-like intermediate. This is a common initial step in the aerobic degradation of phenols by microorganisms. Subsequently, this catechol intermediate is likely to undergo ring cleavage, a process that can occur via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway. The meta-cleavage pathway is a frequent route for the degradation of substituted phenols and is presumed to be the likely pathway in this case. This pathway would lead to the formation of 2-hydroxymuconic semialdehyde, which is then further broken down into simpler, more readily biodegradable compounds such as pyruvate (B1213749) and acetaldehyde (B116499).

Ecotoxicity of Potential Degradation Products

Catechol:

Catechol, a dihydroxybenzene, is a key intermediate in the aerobic biodegradation of many aromatic compounds. It is known to be toxic to a wide range of organisms. Its toxicity is often attributed to its ability to undergo auto-oxidation, leading to the formation of reactive oxygen species (ROS) that can cause cellular damage.

Aquatic Organisms: Studies have shown that catechol is toxic to aquatic life. For instance, research on the freshwater crustacean Daphnia magna and the fathead minnow (Pimephales promelas) has demonstrated its adverse effects at relatively low concentrations. The toxicity can manifest as mortality, growth inhibition, and reproductive issues.

Microorganisms: While some microorganisms can degrade catechol, high concentrations can be inhibitory or toxic to a broad spectrum of bacteria and fungi, potentially disrupting microbial communities in soil and water.

Plants: Catechol can also be phytotoxic, affecting seed germination and plant growth.

The following table summarizes some of the available ecotoxicity data for catechol.

| Organism | Endpoint | Concentration (mg/L) | Reference |

| Daphnia magna (Water Flea) | EC50 (48h) | 2.5 | |

| Pimephales promelas (Fathead Minnow) | LC50 (96h) | 7.5 | |

| Pseudokirchneriella subcapitata (Green Algae) | EC50 (72h) | 1.2 |

2-Hydroxymuconic Semialdehyde:

Pyruvate and Acetaldehyde:

Pyruvate and acetaldehyde are the final products of the hypothesized meta-cleavage pathway. These are common metabolites in the central metabolic pathways of most living organisms and are generally considered to have low environmental toxicity.

Pyruvate: As a key intermediate in glycolysis and the citric acid cycle, pyruvate is readily utilized by a vast array of microorganisms as a carbon and energy source. Its environmental concentrations are typically low, and it is not considered a significant environmental toxicant.

Acetaldehyde: Acetaldehyde is also a common metabolic intermediate. While it can be toxic at high concentrations, it is generally readily degraded in the environment by microorganisms. Its volatility also contributes to its relatively short persistence in aquatic systems.

The following table provides a summary of the ecotoxicity data for acetaldehyde.

| Organism | Endpoint | Concentration (mg/L) | Reference |

| Daphnia magna (Water Flea) | EC50 (48h) | 48 | |

| Pimephales promelas (Fathead Minnow) | LC50 (96h) | 35 | |

| Pseudokirchneriella subcapitata (Green Algae) | EC50 (72h) | 7.5 |

Advanced Applications and Industrial Relevance of 3 2 Hydroxy 1,1 Dimethylethyl Phenol in Specialized Domains

Role as an Intermediate or Building Block in the Synthesis of Complex Organic Molecules

Reaction intermediates are transient molecular entities that are formed from reactants and proceed to form the final products of a chemical reaction. nih.gov The specific structure of 3-(2-Hydroxy-1,1-dimethylethyl)phenol, featuring a reactive phenolic ring, makes it a potential building block for the synthesis of more complex molecules. While direct examples of its use are not widely documented in public literature, the synthetic utility of structurally similar phenols is well-established.

For instance, related compounds like para-tert-butylphenol and 2,4-di-tert-butylphenol (B135424) serve as starting materials for a variety of chemical transformations:

Oxidative Coupling: Phenols can be coupled to form biphenyl (B1667301) derivatives, which are themselves useful in various applications. For example, 2,4-di-tert-butylphenol can be oxidized to produce 2,2'-dihydroxy-3,3',5,5'-tetra-tert-butyl-biphenyl. prepchem.com

Electrophilic Substitution: The electron-rich aromatic ring is susceptible to electrophilic substitution reactions (e.g., formylation, acylation), allowing for the introduction of new functional groups. The synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) from related phenols is a key step in creating more complex antioxidants and pharmaceutical agents. nih.gov

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or esterified to produce ethers and esters with tailored properties, such as modified solubility or reactivity.

Exploration in Novel Material Formulations and Composites

The demand for advanced materials with enhanced durability, longevity, and specific functionalities has led to research into novel formulations and composites. While specific studies detailing the incorporation of this compound into such materials are limited, its fundamental properties as a stabilizer are directly relevant.

Furthermore, in the development of new material formulations, such as advanced adhesives, coatings, or specialty elastomers, the long-term stability provided by this compound can be a critical factor in meeting performance requirements, especially in harsh operating environments.

Potential in Agricultural Applications (e.g., Biocontrol Agents)

There is growing interest in identifying new, effective, and potentially nature-derived compounds for agricultural use to manage pests and diseases. While research on this compound itself in this area is not prominent, extensive studies have been conducted on its close structural isomer, 2,4-bis(1,1-dimethylethyl)phenol (2,4-DTBP). This compound has been isolated from various microorganisms and plants and has demonstrated significant biological activities. core.ac.uknih.govresearchgate.net

The documented biocontrol activities of 2,4-DTBP suggest a potential avenue of exploration for this compound, given their structural similarities. Research has shown that 2,4-DTBP exhibits a range of effects that are highly relevant to agriculture:

Antifungal Activity: It has been shown to inhibit the growth of numerous plant pathogenic fungi, including Fusarium oxysporum, Botrytis cinerea, and Pithomyces atro-olivaceous. core.ac.uknih.govresearchgate.net This suggests potential as a fungicide to protect crops from diseases like wilt and blight.

Herbicidal Properties: Studies have demonstrated that 2,4-DTBP can significantly inhibit the seed germination and seedling growth of various weeds. nih.govmdpi.com

Acaricidal and Insecticidal Effects: The compound has shown activity against pests like the carmine (B74029) spider mite (Tetranychus cinnabarinus), acting as an acaricide, repellent, and oviposition-deterrent. researchgate.net

These findings for the isomer 2,4-DTBP provide a strong rationale for investigating the bioactivity of this compound as a potential biocontrol agent in agricultural applications.

Table 2: Reported Biocontrol Activities of the Isomer 2,4-bis(1,1-dimethylethyl)phenol (2,4-DTBP)

| Activity Type | Target Organism(s) | Observed Effect | Reference(s) |

| Antifungal | Pithomyces atro-olivaceous, Fusarium oxysporum | Inhibition of mycelial growth | nih.govresearchgate.net |

| Antifungal | Various plant pathogenic fungi | General inhibition in dual culture experiments | core.ac.uk |

| Herbicidal | Amaranthus retroflexus (pigweed) | Inhibition of root and shoot growth | nih.gov |

| Allelopathic | Weedy plants, Masson's pine seedlings | Inhibition of germination and seedling growth | core.ac.ukmdpi.com |

| Acaricidal | Tetranychus cinnabarinus (carmine spider mite) | Adulticidal, larvicidal, and ovicidal activities | researchgate.net |

Future Research Directions and Interdisciplinary Perspectives

Integration of Omics Technologies for Comprehensive Biological Systems Analysis

Future studies could leverage "omics" technologies to understand the biological effects of 3-(2-Hydroxy-1,1-dimethylethyl)phenol. These high-throughput methods allow for a global analysis of molecules in a biological system.

Transcriptomics: Analyzing changes in gene expression in cells or tissues exposed to the compound could reveal the cellular pathways it affects.

Proteomics: Studying alterations in protein levels and modifications would provide insights into the functional changes induced by the compound.

Metabolomics: Examining the metabolic fingerprint of biological systems after exposure could identify key metabolic pathways influenced by this compound.

Lipidomics: Investigating the impact on lipid profiles could be particularly relevant given the lipophilic nature of many phenolic compounds.

By integrating data from these different omics levels, researchers could build a comprehensive picture of the compound's mechanism of action and potential biological activities.

Development of Advanced Nanomaterials Incorporating this compound

The incorporation of phenolic compounds into nanomaterials is a rapidly growing field, and this compound could offer unique advantages. nih.govresearchgate.netnih.govmdpi.com

Potential Applications of Phenolic-Based Nanomaterials

| Application Area | Potential Role of this compound |

| Drug Delivery | The hydroxyl and dimethylethyl groups could be functionalized to attach to nanoparticles, potentially improving drug loading and release characteristics. |

| Biomedical Imaging | Phenolic compounds can be used in the synthesis of quantum dots or other imaging agents, and the specific substitutions on this compound might tune its optical properties. |

| Sensors | The phenolic group can interact with various analytes, making it a candidate for the development of electrochemical or optical sensors. |

| Catalysis | Nanoparticles functionalized with this compound could exhibit novel catalytic activities. nih.gov |

Future research would involve synthesizing and characterizing these nanomaterials to evaluate their performance in these applications.

Mechanistic Studies of Unconventional Chemical Reactivity

The sterically hindered nature of the 1,1-dimethylethyl group adjacent to a hydroxyl group on a phenol (B47542) ring suggests the potential for unconventional chemical reactivity. csic.esvinatiorganics.com

Electrochemical Behavior: Studies on the electrochemical oxidation of this compound could reveal unique reaction pathways and intermediates due to the electronic and steric effects of its substituents.

Photocatalytic Reactions: Investigating its behavior in photocatalytic systems could lead to new methods for its degradation or its use as a photocatalyst itself. jssuni.edu.inopenresearchlibrary.orgacs.orgmdpi.com The generation of hydroxyl radicals in such systems is a key factor. openresearchlibrary.org

Enzymatic Reactions: The compound's interaction with enzymes, such as oxidoreductases, could be explored for biocatalytic applications or to understand its biological degradation. mdpi.com

These studies would provide fundamental insights into the chemical properties of this specific hindered phenol.

Sustainable Synthesis and Environmental Remediation Strategies

Developing green and sustainable methods for the synthesis and degradation of phenolic compounds is of significant interest. rsc.orgnih.govrsc.org

Sustainable Synthesis: Research could focus on biocatalytic routes for the synthesis of this compound, utilizing enzymes to perform specific chemical transformations under mild conditions. mdpi.comchemistryviews.orgresearchgate.net Another approach could be the use of green solvents and catalysts to minimize environmental impact. rsc.orgnih.gov

Environmental Remediation: Given that phenolic compounds can be environmental pollutants, investigating remediation strategies is crucial. ekb.egresearchgate.netresearchgate.netsaltworkstech.com Research into the biodegradation of this compound by microorganisms or its removal from water using advanced oxidation processes like photocatalysis would be valuable. openresearchlibrary.orgacs.orgekb.egresearchgate.netspringerprofessional.de

Comparison of Potential Remediation Strategies

| Remediation Strategy | Potential Advantages | Research Focus for this compound |

| Bioremediation | Environmentally friendly, potentially low-cost. researchgate.net | Isolation and characterization of microorganisms capable of degrading the compound. |

| Photocatalysis | Can lead to complete mineralization of organic pollutants. jssuni.edu.inopenresearchlibrary.orgmdpi.com | Development of efficient photocatalysts and optimization of reaction conditions. |

| Adsorption | Effective for removing low concentrations of pollutants. | Synthesis and evaluation of novel adsorbent materials with high affinity for the compound. |

Predictive Modeling for Structure-Function Relationships and Design of Next-Generation Phenolic Compounds

Computational approaches can accelerate the discovery and design of new molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of this compound and related compounds with their biological or chemical activities, QSAR models can be developed to predict the properties of new derivatives. nih.govnih.govresearchgate.netfrontiersin.orgimist.ma

Molecular Docking: In silico docking studies can predict how this compound might interact with biological targets such as enzymes or receptors, providing insights into its potential pharmacological effects. nih.govnih.govuii.ac.idresearchgate.netmdpi.com

Molecular Dynamics Simulations: These simulations can provide a dynamic view of the compound's interactions with its environment, helping to understand its behavior in complex systems. acs.orgacs.org

These predictive models would guide the synthesis of novel phenolic compounds with enhanced activities and specific functionalities, paving the way for the development of next-generation materials and therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Hydroxy-1,1-dimethylethyl)phenol, and how can purity be validated?

- The compound can be synthesized via Friedel-Crafts alkylation using tert-butyl alcohol derivatives or through catalytic hydroxylation of pre-functionalized phenolic precursors. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity . For trace impurities, liquid chromatography-mass spectrometry (LC-MS) is recommended to detect byproducts at ppm levels .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Key techniques include:

- Single-crystal X-ray diffraction for unambiguous structural elucidation (e.g., using the WinGX suite for crystallographic analysis) .

- FT-IR spectroscopy to identify hydroxyl (O–H stretching at 3200–3600 cm⁻¹) and aromatic C–C bonds (1450–1600 cm⁻¹).

- Thermogravimetric analysis (TGA) to assess thermal stability, with decomposition typically observed above 200°C .

Q. How can researchers screen the bioactivity of this compound in neuropharmacological studies?

- Use in vitro neuronal cell models (e.g., SH-SY5Y or primary cortical neurons) to evaluate neuroprotective effects against oxidative stress (e.g., H₂O₂-induced apoptosis). Quantify γ-secretase inhibition using fluorogenic substrate assays to assess potential in Alzheimer’s disease research .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., neuroprotective vs. cytotoxic effects) be resolved?

- Contradictions may arise from concentration-dependent effects or assay interference. Address this by:

- Conducting dose-response curves across a broad range (nM to mM).

- Using orthogonal assays (e.g., MTT, LDH release, and caspase-3 activation) to confirm cellular viability .

- Validating results with silencing RNA (siRNA) targeting proposed pathways (e.g., Aβ peptide modulation) .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Perform accelerated stability studies in buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC and identify byproducts using GC-MS. For anaerobic conditions (e.g., environmental fate studies), employ microbial consortia to simulate biodegradation pathways .

Q. How can researchers determine the structural determinants of antifungal activity in derivatives of this compound?

- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity to fungal targets like lanosterol 14α-demethylase. Validate with minimum inhibitory concentration (MIC) assays against Candida spp. and Aspergillus spp. . Structural analogs with tert-butyl groups show enhanced hydrophobic interactions in docking models .

Q. What advanced analytical strategies resolve discrepancies in reported thermodynamic properties (e.g., heat capacity)?

- Compare experimental data from differential scanning calorimetry (DSC) with computational predictions using Gaussian software (B3LYP/6-31G* basis set). Discrepancies >5% require re-evaluation of sample purity or calibration of calorimetric equipment .

Q. How can environmental persistence be assessed for this compound and its degradation byproducts?

- Conduct anaerobic biodegradation studies using sludge inoculum and monitor via UV-Vis spectroscopy and ion chromatography (IC). Key intermediates like 2,5-bis(1,1-dimethylethyl)phenol indicate partial mineralization pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.